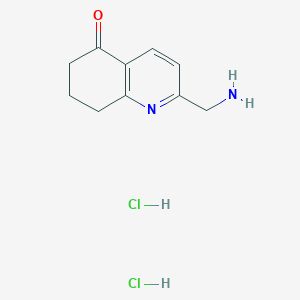
1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride is an organic compound that features a bromophenyl group attached to a methoxypropan-2-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride typically involves the following steps:
Bromination: The starting material, phenylpropan-2-amine, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Methoxylation: The brominated intermediate is then subjected to methoxylation to introduce the methoxy group at the appropriate position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a different functional group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution can introduce various functional groups in place of the bromine atom.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to neurotransmitter function and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group and methoxypropan-2-amine backbone play crucial roles in its binding affinity and activity. The compound may modulate neurotransmitter release or inhibit specific enzymes, leading to its observed effects.
Comparación Con Compuestos Similares
- 1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride
- 1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride
- 1-(4-Iodophenyl)-1-methoxypropan-2-amine hydrochloride
Comparison: 1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chlorinated, fluorinated, and iodinated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research applications.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-1-methoxypropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-7(12)10(13-2)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSORIXUJOLZPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Br)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid](/img/structure/B1377353.png)

![6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B1377358.png)
![5-Chloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1377359.png)
![5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1377360.png)



![3-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B1377366.png)



